molecular formula C22H23N5O B11656619 N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

Cat. No.: B11656619
M. Wt: 373.5 g/mol
InChI Key: QBWAJGUSEYPVLB-UHFFFAOYSA-N
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Description

N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide typically involves the condensation of 2,4-dimethylphenylamine with 4,6-dimethylpyrimidin-2-ylamine in the presence of a suitable aldehyde or ketone. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or disrupting microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(Z)-N-(2,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C22H23N5O/c1-14-10-11-19(15(2)12-14)25-22(26-20(28)18-8-6-5-7-9-18)27-21-23-16(3)13-17(4)24-21/h5-13H,1-4H3,(H2,23,24,25,26,27,28)

InChI Key

QBWAJGUSEYPVLB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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